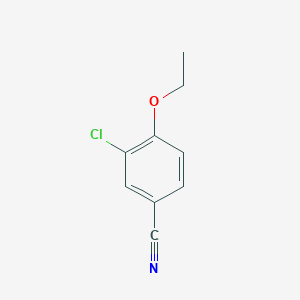

3-Chloro-4-ethoxybenzonitrile

Description

Significance within Organic Synthesis and Intermediate Chemistry

The primary significance of 3-Chloro-4-ethoxybenzonitrile lies in its utility as a chemical intermediate. lookchem.com In organic synthesis, intermediates are compounds that are not the final product but are crucial stepping stones in a reaction sequence. The unique combination of a chloro and an ethoxy group on the benzonitrile (B105546) framework provides multiple reactive sites. lookchem.com This allows chemists to selectively modify the molecule to build more elaborate and functionally diverse compounds. Its application spans across several industries, including the pharmaceutical, agrochemical, and specialty chemical sectors. lookchem.comcymitquimica.com For instance, it serves as a foundational element in the creation of new and effective agrochemical products and is a building block for various specialty chemicals. lookchem.com

Overview of Benzonitrile Derivatives in Academic Contexts

Benzonitrile and its derivatives are a well-studied class of compounds in academic research due to their wide range of applications and interesting chemical properties. researchgate.net These compounds are integral to the synthesis of numerous nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.net For example, research has focused on benzonitrile derivatives as potential inhibitors of enzymes like xanthine (B1682287) oxidase, which is relevant in the management of conditions like hyperuricemia and gout. researchgate.net

Furthermore, the electronic properties of benzonitrile derivatives have led to their investigation in materials science. Donor-acceptor fluorinated benzonitrile compounds have been studied for their potential in advanced optoelectronic applications, such as organic light-emitting diodes (OLEDs). worktribe.com These compounds can exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for improving the efficiency of OLEDs. worktribe.comrsc.org The versatility of the benzonitrile core allows for the fine-tuning of electronic and photophysical properties through the introduction of various substituents, making them a rich area for academic exploration. researchgate.networktribe.com

Historical Context of Halogenated and Alkoxy-Substituted Benzonitriles in Research

The study of halogenated organic compounds has a long history in chemistry. The ability of halogen atoms to act as electrophilic sites, forming what is known as a halogen bond, was first observed in the late 19th century. acs.org Electrochemical studies on the formation and decomposition of halogenated benzonitrile anion radicals were being conducted by the early 1970s, indicating a long-standing interest in the fundamental reactivity of these molecules. acs.org

Similarly, alkoxy-substituted aromatic compounds have been a subject of research for many years. Early methods for the synthesis of alkoxy-substituted benzaldehydes, which can be related to benzonitriles through functional group transformations, have been developed and patented. google.com The synthesis and characterization of alkoxy-substituted Schiff bases derived from p-cyano stilbene, which contains a nitrile group, have also been a focus of research, highlighting the ongoing interest in the properties and applications of these compounds. researchgate.net The development of synthetic methods for preparing halogenated benzonitriles, such as through vapor phase ammoxidation, has also been an area of industrial and academic research. google.com More recent research continues to explore novel synthetic routes to functionalized alkoxy-substituted compounds, such as the three-component reaction of lithiated alkoxyallenes with nitriles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOUAHORYSGJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649715 | |

| Record name | 3-Chloro-4-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916596-02-6 | |

| Record name | 3-Chloro-4-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Ethoxybenzonitrile

Established Synthetic Pathways for Aryl Nitriles

Aryl nitriles are a critical class of organic compounds, serving as precursors to pharmaceuticals, agrochemicals, and dyes. numberanalytics.com Their synthesis is a cornerstone of aromatic chemistry, with several well-established methods for introducing the cyano (-C≡N) group onto an aromatic ring.

Cyano-Group Introduction Strategies

The introduction of a nitrile functionality can be accomplished through various transformative methods, most notably the Sandmeyer and Rosenmund-von Braun reactions.

The Sandmeyer reaction is a versatile method for converting primary aryl amines into aryl nitriles via a diazonium salt intermediate. lscollege.ac.inbyjus.com The process begins with the diazotization of an aromatic amine, such as a substituted aniline (B41778), using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). byjus.com The resulting aryl diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group. lscollege.ac.inwikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. lscollege.ac.inwikipedia.org This generates an aryl radical and nitrogen gas, and the aryl radical subsequently reacts with the copper-bound cyanide to form the aryl nitrile.

The Rosenmund-von Braun reaction provides a direct route to aryl nitriles from aryl halides. numberanalytics.comwikipedia.org This reaction involves heating an aryl halide (typically a bromide or iodide) with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar aprotic solvent like DMF, nitrobenzene, or pyridine (B92270). numberanalytics.comorganic-chemistry.org The classical conditions require high temperatures, sometimes up to 200°C. wikipedia.org Modern variations have improved the reaction's scope and mildness by using catalytic amounts of copper, sometimes in combination with additives like L-proline or in ionic liquids, which can promote the reaction at lower temperatures (80-120 °C). scispace.com The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming an aryl-copper(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile product. organic-chemistry.org

Table 1: Comparison of Classical Cyanation Reactions

| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction |

|---|---|---|

| Starting Material | Primary Aryl Amine | Aryl Halide (I, Br) |

| Key Reagent | NaNO₂/H⁺, then CuCN | CuCN (often stoichiometric) |

| Typical Solvents | Water, Aqueous Acid | DMF, Pyridine, Nitrobenzene |

| Temperature | Low (0-5 °C) for diazotization, then warming | High (reflux, up to 200 °C) |

| Key Intermediate | Aryl Diazonium Salt | Aryl-Copper(III) Species |

Aromatic Substitution Approaches

Both the Sandmeyer and Rosenmund-von Braun reactions can be viewed as nucleophilic substitution processes where a leaving group on the aromatic ring is replaced by a cyanide ion. In the Sandmeyer reaction, the excellent leaving group is molecular nitrogen (N₂), displaced from an aryl diazonium salt. organic-chemistry.org In the Rosenmund-von Braun reaction, a halide is displaced. numberanalytics.com

Another approach is direct nucleophilic aromatic substitution (SNAr) of a halide on an aromatic ring that is highly activated by strong electron-withdrawing groups. However, for less activated substrates, this pathway is generally not feasible unless catalyzed by a transition metal. Palladium-catalyzed cyanation reactions, for instance, have become a powerful alternative, allowing for the conversion of aryl halides and triflates to nitriles under milder conditions and with broader functional group tolerance than the traditional copper-mediated methods.

Alkylation and Etherification Strategies for the Ethoxy Moiety

The introduction of the ethoxy group (-OCH₂CH₃) in 3-chloro-4-ethoxybenzonitrile is typically achieved through the O-alkylation of a corresponding phenol (B47542) precursor, such as 3-chloro-4-hydroxybenzonitrile (B1661932). google.comangenechemical.combiosynth.com

O-Alkylation Reactions

The Williamson ether synthesis is the most prominent and widely used method for preparing ethers, including aryl ethers. masterorganicchemistry.com The reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent, such as an ethyl halide (e.g., iodoethane, bromoethane) or ethyl sulfate, in a nucleophilic substitution reaction. masterorganicchemistry.comthieme-connect.de

A variety of bases can be used, with the choice influencing the reaction rate and outcome. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective, but weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and can be preferable for substrates with base-sensitive functional groups. thieme-connect.dechemicalforums.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, which can solvate the cation of the base without hydrogen-bonding to the phenoxide nucleophile, thus enhancing its reactivity. masterorganicchemistry.com

Table 2: Common Conditions for Williamson Ether Synthesis of Aryl Ethers

| Component | Examples | Purpose |

|---|---|---|

| Phenolic Substrate | 3-Chloro-4-hydroxybenzonitrile | Source of the aryl-oxygen framework |

| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenol to form the phenoxide |

| Alkylating Agent | Iodoethane, Bromoethane, Diethyl Sulfate | Provides the ethyl group |

| Solvent | DMF, Acetone, DMSO | Provides a medium for the reaction |

Mechanistic Considerations in Ethoxy Group Incorporation

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The reaction works best with primary alkyl halides, like iodoethane, as the electrophile. Secondary and tertiary alkyl halides are more prone to undergo an E2 elimination reaction as a competing side reaction, especially in the presence of a strong, sterically unhindered base like a phenoxide. masterorganicchemistry.com

A critical consideration in the alkylation of phenolates is the competition between O-alkylation (ether formation) and C-alkylation (formation of an ethyl-substituted phenol). researchgate.net The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). The reaction outcome is highly dependent on the reaction conditions. O-alkylation is generally favored in polar aprotic solvents (like DMF or DMSO), which leave the oxygen anion exposed and highly nucleophilic. Conversely, C-alkylation can become more significant in protic solvents (like water or ethanol), which can solvate the oxygen atom through hydrogen bonding, thereby sterically hindering it and promoting attack from the ring carbons. researchgate.net

Halogenation Techniques for Site-Specific Chlorination

Achieving the correct regiochemistry for the chlorine atom at the C-3 position is crucial for the synthesis of this compound. The strategy depends on the directing effects of the substituents already present on the benzene (B151609) ring.

Starting with a precursor like 4-ethoxybenzonitrile, the directing effects of the two substituents converge to favor chlorination at the desired position. The ethoxy group is a strongly activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. Both groups direct incoming electrophiles to the C-3 (and C-5) position. Therefore, direct electrophilic chlorination using a standard chlorinating agent like chlorine (Cl₂) with a Lewis acid catalyst, or N-chlorosuccinimide (NCS), is a viable strategy. Studies on the halogenation of 4-methoxybenzonitrile (B7767037) have shown that electrophilic substitution indeed yields the 3-halo product. organic-chemistry.org

More advanced, catalyst-controlled methods can offer higher selectivity and milder conditions. For example, ruthenium-catalyzed intramolecular halogenation of O-methylbenzohydroximoyl halides has been developed as a route to halogenated aromatic nitriles. rsc.org Specifically, the intramolecular chlorination of 4-hydroxy-N-methoxybenimidoyl chloride using a ruthenium catalyst affords 3-chloro-4-hydroxybenzonitrile with high selectivity. This precursor can then be readily converted to the target molecule via Williamson ether synthesis. rsc.org Similarly, palladium-catalyzed C-H bond activation, using the nitrile as a directing group, can achieve ortho-halogenation, although this would lead to 2-chloro-4-ethoxybenzonitrile unless other directing influences dominate. organic-chemistry.org Visible-light-induced methods using photocatalysts also represent a modern approach for selective halogenation. mdpi.com

Electrophilic Aromatic Halogenation

Electrophilic aromatic halogenation is a fundamental method for introducing a halogen atom onto an aromatic ring. libretexts.org In the context of synthesizing this compound, this would typically involve the direct chlorination of 4-ethoxybenzonitrile. The reaction is an example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring. libretexts.org

However, halogens themselves are not sufficiently electrophilic to react with an aromatic ring and require activation by a catalyst. libretexts.org For chlorination, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is commonly employed. libretexts.org The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the benzene ring. libretexts.org The ethoxy group (-OC₂H₅) on the 4-position of the benzonitrile (B105546) is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the cyano group, the chlorination is directed to the ortho position, yielding the desired this compound.

Recent advancements in this area focus on developing milder and more selective halogenation methods. researchgate.net For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a simple Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an efficient system for the chlorination of aromatic compounds under ambient conditions. rsc.org

| Reagent | Catalyst | Solvent | Conditions | Product |

| Cl₂ | AlCl₃ or FeCl₃ | Halogenated Solvent | Varies | This compound |

| NCS | DABCO | Dichloromethane | Ambient | This compound |

Directed Ortho-Metalation Strategies for Chlorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.orgharvard.edu The resulting ortho-lithiated species can then react with an electrophile to introduce a substituent at that specific position. nih.gov

In the synthesis of this compound, the ethoxy group can act as a DMG. However, the cyano group is generally not compatible with the strong basic conditions of DoM. Therefore, a more common approach involves using a precursor with a more robust DMG. The O-carbamate group (-OCONEt₂) is one of the most effective DMGs. nih.gov

A potential synthetic route could involve the following steps:

Protection of a phenol, such as 4-hydroxybenzonitrile, as an O-aryl N,N-diethylcarbamate.

Directed ortho-metalation of the carbamate (B1207046) with an organolithium reagent like sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures (-78 °C). nih.govcdnsciencepub.com

Quenching the resulting ortho-lithiated species with a chlorinating agent, such as hexachloroethane (B51795) (C₂Cl₆), to introduce the chlorine atom at the 3-position.

Conversion of the carbamate back to a hydroxyl group, followed by etherification to introduce the ethoxy group.

This strategy offers high regioselectivity, which can be a significant advantage over electrophilic aromatic substitution, especially in complex molecules where multiple positions are activated. cdnsciencepub.com

| Substrate | Base/Additive | Electrophile | Conditions | Product |

| O-Aryl N,N-diethylcarbamate | s-BuLi/TMEDA | C₂Cl₆ | -78 °C | ortho-Chloro-O-aryl N,N-diethylcarbamate |

Purification and Isolation Methodologies for Synthetic Intermediates and Final Compound

The purification and isolation of intermediates and the final this compound product are critical steps to ensure high purity. The choice of method depends on the physical and chemical properties of the compounds and the nature of the impurities.

Chromatographic Techniques for Separation and Purity Enhancement

Column chromatography is a widely used technique for the purification of organic compounds. core.ac.ukrsc.org In the synthesis of this compound and its intermediates, silica (B1680970) gel is a common stationary phase. core.ac.uk The crude reaction mixture is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). core.ac.uk The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase.

For instance, the purification of this compound has been reported using column chromatography on silica gel with a hexane/ethyl acetate gradient (from 30:1 to 10:1) to yield the product as a white solid. core.ac.uk The progress of the separation is often monitored by thin-layer chromatography (TLC). orgsyn.org

Recrystallization and Other Crystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For a crystalline solid like this compound, recrystallization can be an effective final purification step. The crude solid is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial and is determined empirically. A device for separating compounds by crystallization has been described, which involves controlled heating to melt and separate impurities with lower melting points before melting and collecting the desired product. google.com

Novel Synthetic Approaches and Catalyst Development

The development of new synthetic methods often focuses on improving efficiency, reducing waste, and simplifying purification processes.

Applications of Fluorous Synthesis for Isolation and Purification

Fluorous synthesis is a phase-tagging strategy that facilitates the separation of products from reagents and byproducts. nih.gov In this approach, a substrate or reagent is tagged with a perfluoroalkyl group (a "fluorous tag"). researchgate.netnih.gov Due to the unique properties of fluorocarbons, fluorous-tagged molecules can be selectively separated from non-fluorous molecules by liquid-liquid extraction with a fluorous solvent or by solid-phase extraction using fluorous silica gel. nih.gov

This technique can be particularly advantageous in multi-step syntheses, as it can eliminate the need for traditional chromatographic purification after each step. researchgate.netnih.gov For the synthesis of a molecule like this compound, a fluorous tag could be temporarily attached to an intermediate. After a reaction, the fluorous-tagged product could be easily separated from the excess reagents and byproducts by fluorous extraction. The tag would then be removed in the final step to yield the purified target compound. This approach offers the potential for high-purity products with simplified purification protocols. nih.govresearchgate.net For example, fluorous silyl (B83357) tags have been used in the synthesis of isoxazoles and isoxazolines, where unreacted starting materials were removed by fluorous liquid-liquid extraction. nih.gov

Utilization of Ionic Liquids in Reaction Media

The adoption of ionic liquids (ILs) as reaction media represents a significant advancement in green chemistry, offering a viable alternative to volatile organic compounds. researchgate.netuni-mainz.de Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. uni-mainz.de Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them excellent solvents for chemical synthesis. researchgate.netiolitec.de Furthermore, the properties of ILs can be fine-tuned by modifying their cation and anion structures to suit specific reaction requirements. iolitec.de

A prominent application of ionic liquids in nitrile synthesis is in the Rosenmund-von Braun reaction, a classical method for converting aryl halides to aryl nitriles using a copper(I) cyanide catalyst. wikipedia.orgresearchgate.net Research has demonstrated that conducting this reaction in halide-based ionic liquids, such as 1-n-butyl-3-methylimidazolium halide salts (bmiX), can serve as an effective and reusable reaction medium. researchgate.net This approach facilitates the immobilization of the copper catalyst within the ionic liquid phase, allowing for simple product extraction with organic solvents and continuous reuse of the catalyst-IL system. researchgate.net The combination of microwave irradiation with an ionic liquid solvent can dramatically shorten reaction times for the Rosenmund-von Braun reaction from hours to mere minutes. researchgate.netthieme-connect.de

Palladium-catalyzed cyanation of aryl halides offers another pathway to aryl nitriles that is compatible with ionic liquid media. One developed method uses a palladium complex supported on mesoporous silica (SBA-15) and confined with an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIm][PF₆]). researchgate.netrsc.org This system effectively catalyzes the cyanation of various aryl bromides using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source. rsc.org The ionic liquid helps to stabilize the palladium catalyst and prevent the aggregation of nanoparticles, thereby enhancing its recyclability and efficiency. rsc.org

While direct studies on the synthesis of this compound using these specific methods are not prevalent in the literature, its structure is well-suited for such approaches. A plausible precursor, such as 3-chloro-4-ethoxy-1-bromobenzene, would be an ideal substrate for either the copper-catalyzed Rosenmund-von Braun reaction or the palladium-catalyzed cyanation in an ionic liquid medium.

Solid-Supported Synthesis Techniques for Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry, enabling the rapid generation of large libraries of small molecules for drug discovery and high-throughput screening. mdpi.comspirochem.com The fundamental principle of SPOS involves attaching a starting material to an insoluble solid support, or resin, and then carrying out a sequence of chemical reactions. uniroma1.itiris-biotech.de A key advantage of this technique is the simplification of the purification process; excess reagents and soluble by-products are easily removed by filtration and washing the resin. iris-biotech.de This allows for the use of a large excess of reagents to drive reactions to completion, often resulting in high yields of the final product after cleavage from the support. uniroma1.it

This methodology is highly adaptable for creating a library of analogues based on the this compound scaffold. A hypothetical route could begin by anchoring a suitable precursor, such as 3-chloro-4-hydroxybenzonitrile, to a polymer support like a Wang or Merrifield resin. The attachment would occur via the phenolic hydroxyl group, forming a resin-bound intermediate.

Once the scaffold is immobilized, diversification can be achieved through various reactions. For instance, a library of different ether derivatives could be generated by treating the resin-bound phenol with a variety of alkyl halides (e.g., ethyl iodide, propyl bromide, benzyl (B1604629) chloride) under Williamson ether synthesis conditions. This would yield a library of 3-chloro-4-alkoxybenzonitriles. Alternatively, the nitrile group itself could be formed on the solid support. An aryl halide precursor attached to the resin could undergo palladium-catalyzed cyanation, a reaction known to be effective with solid-supported catalysts. mdpi.comacs.org

Upon completion of the synthetic sequence, the desired compounds are cleaved from the solid support using specific reagents that break the linker bond, releasing the final products into solution for isolation and analysis. acs.org While no specific library generation using this compound as the core has been documented, the principles of solid-phase synthesis are broadly applicable and provide a clear strategy for producing a diverse set of related compounds for structure-activity relationship (SAR) studies. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Ethoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H-NMR spectrum of 3-Chloro-4-ethoxybenzonitrile provides distinct signals corresponding to the aromatic and ethoxy protons, whose chemical shifts (δ) and coupling constants (J) are indicative of their specific electronic environments.

The aromatic region of the spectrum is expected to show three signals for the three protons on the benzene (B151609) ring.

A doublet corresponding to the proton at position 2 (H-2), adjacent to the electron-withdrawing nitrile group.

A doublet for the proton at position 5 (H-5).

A doublet of doublets for the proton at position 6 (H-6), which is coupled to both H-2 and H-5.

The ethoxy group gives rise to two signals:

A quartet for the two methylene (B1212753) protons (-OCH₂-), which are deshielded by the adjacent oxygen atom.

A triplet for the three methyl protons (-CH₃).

The integration of these signals confirms the presence of three aromatic protons and five protons corresponding to the ethoxy group, consistent with the proposed structure.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.65 | d (doublet) | ~2.2 |

| H-5 | ~7.55 | dd (doublet of doublets) | ~8.7, 2.2 |

| H-6 | ~7.00 | d (doublet) | ~8.7 |

| -OCH₂- | ~4.15 | q (quartet) | ~7.0 |

| -CH₃ | ~1.45 | t (triplet) | ~7.0 |

Note: Data is predicted based on analogous compounds and standard chemical shift values. The solvent is typically CDCl₃.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the two carbons of the ethoxy group. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. For instance, the carbon atom attached to the oxygen (C-4) is significantly deshielded, while the carbon bearing the nitrile group (C-1) also appears at a characteristic downfield shift. core.ac.uk

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso-CN) | ~104 |

| C-2 | ~134 |

| C-3 (ipso-Cl) | ~124 |

| C-4 (ipso-O) | ~159 |

| C-5 | ~133 |

| C-6 | ~113 |

| -CN | ~117 |

| -OCH₂- | ~65 |

| -CH₃ | ~14 |

Note: Data is predicted based on the known spectrum of 3-chloro-4-methoxybenzonitrile. core.ac.uk The solvent is typically CDCl₃.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected. Additionally, a clear correlation between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group would be observed, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, as well as the correlations for the ethoxy group protons to their respective carbons. This allows for the direct assignment of carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons over two or three bonds. researchgate.netbeilstein-journals.org For this compound, key HMBC correlations would include:

A three-bond correlation from the methylene protons (-OCH₂-) to the aromatic carbon C-4, confirming the attachment of the ethoxy group.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4, which definitively establishes its position relative to the three substituents.

Correlations from proton H-2 to the nitrile carbon and C-4, confirming its placement.

Collectively, these 2D NMR experiments provide an interlocking web of correlations that leaves no ambiguity in the final structural assignment. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), measures the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the exact elemental formula of the compound. For this compound, the protonated molecule [M+H]⁺ would be observed. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which shows two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) with an approximate intensity ratio of 3:1. mdpi.com

Table 3: HRMS-ESI Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₉H₉³⁵ClNO⁺ | 182.0367 | (Experimental Value) |

| [M+H]⁺ | C₉H₉³⁷ClNO⁺ | 184.0338 | (Experimental Value) |

Note: The calculated mass is for the protonated molecule. The 'Found' value is determined experimentally.

In mass spectrometry, particularly with harder ionization techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure. libretexts.org

For this compound, key fragmentation pathways would include:

Loss of an ethyl radical: Cleavage of the O-CH₂ bond can lead to the loss of an ethyl group (•CH₂CH₃), resulting in a fragment ion at [M-29]⁺.

Loss of ethylene (B1197577): A common fragmentation for ethers is the loss of an alkene via a McLafferty-type rearrangement. For the ethoxy group, this would result in the loss of ethylene (C₂H₄), producing a prominent peak at [M-28]⁺. This fragment corresponds to the 3-chloro-4-hydroxybenzonitrile (B1661932) radical cation.

Loss of an ethoxy radical: Cleavage of the aromatic C-O bond results in the loss of the ethoxy group (•OCH₂CH₃), giving a fragment at [M-45]⁺.

Loss of chlorine: Cleavage of the C-Cl bond would lead to a fragment at [M-35]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the nitrile group, the ether linkage, and the substituted aromatic ring.

The nitrile (C≡N) and ether (C-O-C) functional groups in this compound give rise to distinct and identifiable absorption bands in the IR spectrum.

The nitrile group (C≡N) is characterized by a strong and sharp absorption band due to its stretching vibration. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com This is at a slightly lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C≡N triple bond. spectroscopyonline.com The intensity of this peak is significant because of the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com The presence of a sharp band in this region is a strong indicator of the nitrile functionality.

The ether linkage in this compound involves two different types of C-O bonds: an aromatic carbon-oxygen bond (Aryl-O) and an aliphatic carbon-oxygen bond (Alkyl-O). This leads to characteristic asymmetric and symmetric stretching vibrations. Aromatic ethers typically show a strong C-O-C asymmetric stretching band between 1300 cm⁻¹ and 1200 cm⁻¹. spectroscopyonline.com Additionally, the aliphatic C-O stretch from the ethoxy group is expected to appear in the 1140-1070 cm⁻¹ region. spectroscopyonline.comlibretexts.org The presence of two distinct, strong bands in these regions can confirm the mixed aromatic-aliphatic ether structure. spectroscopyonline.com

Table 1: Characteristic IR Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic Ether | Aryl-O-C Asymmetric Stretch | 1300 - 1200 | Strong |

| Aliphatic Ether | C-O-C Asymmetric Stretch | 1140 - 1070 | Strong |

The trisubstituted benzene ring in this compound exhibits several characteristic absorption bands that confirm its presence and can provide information about its substitution pattern.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. orgchemboulder.comspcmc.ac.in These bands are generally of weak to medium intensity.

Aromatic C=C Stretching (Ring Modes): The stretching and contracting of the carbon-carbon bonds within the benzene ring result in a series of bands, often referred to as "ring modes." spectroscopyonline.com These absorptions typically occur in the 1620-1400 cm⁻¹ region. spcmc.ac.in For substituted benzenes, prominent peaks are usually observed near 1600 cm⁻¹ and 1500 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Out-of-Plane Bending: The C-H bonds bending out of the plane of the aromatic ring produce strong absorption bands in the 900-675 cm⁻¹ region. orgchemboulder.com The exact position of these intense "oop" bands is highly characteristic of the substitution pattern on the ring. orgchemboulder.comspcmc.ac.in For a 1,2,4-trisubstituted benzene ring, specific patterns of absorption are expected in this region.

Overtone/Combination Bands: Weak absorption bands can sometimes be observed in the 2000-1650 cm⁻¹ region. spcmc.ac.in The pattern of these weak bands can also be useful in determining the substitution pattern of the aromatic ring. orgchemboulder.com

Table 2: Characteristic IR Frequencies for Aromatic Ring Modes in this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C In-Ring Stretch | 1620 - 1400 | Medium to Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| Overtone/Combination Bands | 2000 - 1650 | Weak |

X-ray Crystallography for Solid-State Structural Determination

While IR spectroscopy identifies functional groups, X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

The analysis would confirm the planarity of the benzonitrile (B105546) ring. However, substituents on the ring can cause minor deviations from ideal D6h symmetry. researchgate.net The C-Cl bond length is expected to be around 1.73 Å, and the C≡N triple bond length would be approximately 1.15 Å. The geometry of the ethoxy group, including the C-O-C bond angle and the conformation of the ethyl chain (e.g., staggered or eclipsed), would be precisely determined. The dihedral angle between the plane of the benzene ring and the plane defined by the C-O-C atoms of the ethoxy group would describe the orientation of this substituent relative to the ring.

Table 3: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Information | Example from Related Compounds |

| Bond Lengths | C-Cl, C-O, C-N, C-C, C-H | C-Cl ≈ 1.73 Å, C≡N ≈ 1.15 Å |

| Bond Angles | Angles within the ring, C-C-Cl, C-C-O, C-O-C | Ring angles may deviate from 120° due to substitution researchgate.net |

| Torsional Angles | Orientation of the ethoxy group relative to the aromatic ring | Defines the overall molecular conformation |

| Planarity | Deviation of the benzene ring from a perfect plane | Generally planar with minor distortions |

X-ray crystallography is unparalleled in its ability to map the network of intermolecular interactions that govern how molecules pack together in a crystal lattice. For this compound, several types of non-covalent interactions would be expected to play a role in its supramolecular assembly.

These interactions could include:

Dipole-Dipole Interactions: The polar nitrile group would likely engage in strong dipole-dipole interactions, potentially aligning molecules in a head-to-tail fashion.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen of the nitrile group or the oxygen of the ether group. rsc.orgmdpi.com

C-H···π Interactions: The hydrogen atoms of the ethoxy group or the aromatic ring could interact with the electron-rich π-system of a neighboring benzene ring. ias.ac.in

π-π Stacking: The aromatic rings may stack on top of each other, offset to minimize repulsion, contributing to the stability of the crystal lattice. mdpi.com

Weak Hydrogen Bonds: Weak C-H···O or C-H···N hydrogen bonds might also be present, further stabilizing the crystal packing. mdpi.com

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Centered on 3 Chloro 4 Ethoxybenzonitrile

Design Principles for Modifying the Benzonitrile (B105546) Core

The design of new molecules based on the 3-chloro-4-ethoxybenzonitrile core is guided by several key principles aimed at achieving desired functionalities. The benzonitrile unit is a versatile platform, with its constituent groups offering distinct opportunities for synthetic transformation. lookchem.com

Functional Group Handles : The nitrile (-CN), chloro (-Cl), and ethoxy (-OC2H5) groups serve as "handles" for chemical reactions. The nitrile group can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary amine, which opens up a vast number of subsequent reactions to build more complex structures. The chlorine atom can be replaced through nucleophilic aromatic substitution, and the ethoxy group can be cleaved or modified. smolecule.com

Exploitation of Electronic Properties : The molecule possesses a "push-pull" electronic system. The nitrile and chlorine atoms are electron-withdrawing, while the ethoxy group is electron-donating. smolecule.comlibretexts.org This electronic arrangement influences the reactivity of the aromatic ring and can be exploited in the design of materials with specific electronic or optical properties. smolecule.com

Bioisosteric Replacement : A common design strategy involves the bioisosteric replacement of functional groups to fine-tune a molecule's properties. For example, the chlorine atom might be replaced with fluorine to alter metabolic stability, a critical factor in pharmaceutical design. Similarly, the ethoxy group could be replaced by other alkoxy groups to probe the impact of size and lipophilicity on biological targets.

Exploration of Substituent Effects on Reactivity and Intended Functionality

The electronic effects of these groups are paramount. The nitrile and chloro groups are electron-withdrawing, which deactivates the benzene (B151609) ring toward electrophilic substitution. libretexts.org Conversely, the ethoxy group is an activating, electron-donating group. libretexts.org The interplay between these opposing effects governs the regioselectivity of further reactions on the aromatic ring. In electrophilic aromatic substitution, for instance, the powerful ortho, para-directing effect of the alkoxy group and the weaker ortho, para-directing effect of the chlorine atom compete with the meta-directing effect of the nitrile group. libretexts.org

The electron-withdrawing character of the nitrile group also enhances the susceptibility of its carbon atom to nucleophilic attack. This reactivity is fundamental to many synthetic pathways that use the benzonitrile core.

In the context of medicinal chemistry, structure-activity relationship (SAR) studies on various molecular classes have demonstrated the critical role of these types of substituents.

Halogen Identity and Position : Replacing a chlorine atom with a fluorine atom can improve metabolic stability in drug candidates. The position of the halogen is also crucial; studies on chalcone (B49325) derivatives showed that moving a chlorine atom from the 2-position to the 3- or 4-position led to a complete loss of specific anti-angiogenic activity. core.ac.uk

Alkoxy Group Variation : The length and nature of alkoxy chains can significantly impact biological activity. In studies of tetrahydroprotoberberine alkaloids, analogues with smaller n-alkoxy groups (like methoxy (B1213986) and ethoxy) displayed higher affinity for dopamine (B1211576) receptors compared to those with larger groups. nih.gov

Combined Effects : In the development of kinase inhibitors, specific substitution patterns on aniline (B41778) moieties, such as a 3-chloro or a 3,4-dihalo substitution, were found to drastically increase inhibitory potency against targets like the epidermal growth factor receptor (EGFR). nih.gov

These findings from related fields underscore the principle that minor modifications to the substituents on the this compound core can lead to substantial changes in the functionality of its derivatives.

Synthesis of Key Intermediates for Advanced Molecular Scaffolds

This compound is itself a key chemical intermediate, valued as a starting material for a range of products in the pharmaceutical, agrochemical, and specialty chemical industries. lookchem.com Its synthesis and subsequent conversion into other useful intermediates are central to its application.

A primary synthetic route to this compound involves the etherification of a phenolic precursor. Specifically, it can be prepared from the reaction of 2-chloro-4-cyanophenol with an ethylating agent like ethyl iodide. lookchem.com A parallel synthesis is used for its close analogue, 3-chloro-4-methoxybenzonitrile, which is prepared by reacting 3-chloro-4-hydroxybenzonitrile (B1661932) with methyl iodide in the presence of a base. ambeed.com

Once formed, this compound serves as a precursor for more advanced molecular scaffolds. A common and powerful transformation is the reduction of the nitrile group to an aminomethyl group (-CH2NH2). This reaction converts the relatively inert nitrile into a highly versatile primary amine, which can then participate in a multitude of bond-forming reactions to build larger, more complex molecular architectures. For example, the pyrrolidine (B122466) ring, a structure prevalent in many pharmaceuticals, can be derived from intermediates originating from this benzonitrile scaffold. smolecule.com

The general procedure for the chlorination of aromatic compounds can also be applied, for example, using reagents like Ru(bpy)3Cl2 and Na2S2O8 with NaCl in a suitable solvent system. core.ac.uk This highlights the modularity of synthetic approaches, allowing for the construction of a library of analogues for research and development. core.ac.uk

Structure-Based Research on Analogues with Varied Alkoxy Groups (e.g., comparison with methoxy analogues)

This seemingly minor change can influence physical properties such as melting point, boiling point, and solubility, which in turn can affect reaction kinetics and purification methods. Both compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

| Property | This compound | 3-Chloro-4-methoxybenzonitrile |

|---|---|---|

| Molecular Formula | C9H8ClNO lookchem.com | C8H6ClNO biosynth.com |

| Molecular Weight | 181.62 g/mol lookchem.com | 167.59 g/mol biosynth.com |

| Melting Point | Not specified in results | 107-111 °C sigmaaldrich.com |

| Key Applications | Intermediate for pharmaceuticals, agrochemicals, specialty chemicals lookchem.com | Intermediate for pharmaceuticals, pesticides, dyes biosynth.com |

Research on other classes of bioactive molecules has demonstrated that such variations in alkoxy chain length can have profound effects on biological activity. SAR studies on tetrahydroprotoberberine analogues as dopamine receptor ligands revealed that compounds with smaller n-alkoxy groups (methoxy, ethoxy, propoxy) consistently exhibited higher binding affinities than those with bulkier groups like butoxy or pentyloxy. nih.gov This suggests that the size of the substituent at this position is a critical determinant for molecular recognition at a biological target. This principle is directly applicable to the design of derivatives from the 3-chloro-4-alkoxybenzonitrile series, where modifying the alkoxy group is a rational step in optimizing for a specific function.

Investigation of Halogen Position and its Influence on Molecular Properties

The position of the halogen atom on the benzonitrile ring is a critical factor that profoundly influences the molecule's physical, chemical, and biological properties. The specific arrangement of substituents in this compound is just one of many possibilities, and its isomers—where the chlorine atom is at a different position—will exhibit distinct characteristics. smolecule.com

The influence of halogen position is well-documented in medicinal chemistry and materials science:

Biological Activity : The spatial arrangement of substituents dictates how a molecule can interact with a biological target, such as an enzyme's active site. Research on chalcone-based anti-angiogenic agents found that 2-chloro-2',5'-dihydroxychalcone was a potent inhibitor of endothelial cell proliferation, whereas the corresponding 3-chloro and 4-chloro analogues were inactive. core.ac.uk This demonstrates that the specific location of the chlorine atom was essential for the observed biological effect. Similarly, in a series of quinazoline-based kinase inhibitors, a 3,4-disubstitution pattern on an aniline ring favored EGFR inhibition, while a 2,4-substitution pattern enhanced activity against VEGFR2. nih.gov

Chemical Reactivity : The position of the halogen relative to other functional groups affects the electronic distribution within the aromatic ring, thereby influencing its reactivity. For instance, the directing effects in electrophilic aromatic substitution are entirely dependent on the relative positions of the substituents. libretexts.org

Physical Properties : Isomerism also affects physical properties like melting point, boiling point, and crystal packing, which are determined by the molecule's symmetry and intermolecular forces. Halogen bonding, a type of non-covalent interaction, is also sensitive to the electronic environment, which is modulated by the position of other substituents on the ring. chemistryviews.org

A comparison of different halogenated benzonitriles illustrates the diversity of properties arising from positional changes.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-Chlorobenzonitrile | C7H4ClN nih.gov | 137.56 g/mol nih.gov | Chlorine at ortho-position to nitrile nih.gov |

| This compound | C9H8ClNO lookchem.com | 181.62 g/mol lookchem.com | Chlorine at meta-, ethoxy at para-position to nitrile lookchem.com |

| 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | 216.46 g/mol | Bromine at para-, chlorine at meta-position to nitrile |

| 2-Bromo-5-chlorobenzonitrile | C7H3BrClN smolecule.com | 216.46 g/mol smolecule.com | Bromine at ortho-, chlorine at meta- (relative to Br) position smolecule.com |

This structural diversity allows chemists to fine-tune molecular properties by selecting the appropriate isomer for a given synthetic target, making the investigation of halogen position a cornerstone of rational molecular design. smolecule.com

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound within the provided outline.

Extensive searches for the role of "this compound" as a precursor for quinazoline (B50416) derivatives, Epidermal Growth Factor Receptor (EGFR) inhibitors, or other specific enzyme inhibitors and receptor ligands did not yield relevant research findings.

The synthesis of prominent quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, is well-documented to proceed from different starting materials, including 3-hydroxy-4-methoxybenzonitrile and 3,4-dihydroxybenzoic acid. Similarly, research into other heterocyclic systems and targeted therapeutics does not prominently feature "this compound" as a key building block in the existing literature.

While structurally related benzonitrile derivatives are common intermediates in pharmaceutical and medicinal chemistry, the specific compound "this compound" is not widely cited in these applications. Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible with the currently available data.

Applications in Pharmaceutical and Medicinal Chemistry Research

Research in Antibiotic and Antidiabetic Agent Development

While direct large-scale production of commercially available antibiotics and antidiabetic drugs from 3-Chloro-4-ethoxybenzonitrile is not extensively documented, its structural motifs are present in compounds investigated for these purposes. The benzonitrile (B105546) group, in particular, is a well-known pharmacophore that can be transformed into various heterocyclic systems known to possess biological activity.

The quest for new antibiotics to combat resistant bacterial strains is a significant area of pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many antibiotic drugs. Benzonitrile derivatives like this compound serve as important precursors for the synthesis of such heterocyclic systems. For example, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then be used to construct more complex ring systems such as quinazolines. The quinazoline (B50416) scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including antimicrobial properties. While specific examples of antibiotics synthesized directly from this compound are not prominent in publicly available research, the general synthetic utility of substituted benzonitriles in creating novel antibacterial agents is a well-established principle in medicinal chemistry.

In the field of antidiabetic drug discovery, there is a continuous search for new molecules that can effectively control blood glucose levels. Certain C-aryl glucosides have been investigated as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the treatment of type II diabetes. The structural component of a substituted phenyl group, such as that found in this compound, is a feature of some of these investigational compounds. For instance, compounds containing a 4-ethoxybenzyl group attached to a phenyl ring have been explored for their potential as SGLT2 inhibitors. While not a direct precursor in all documented syntheses, the 3-chloro-4-ethoxy-substituted phenyl ring represents a key structural element in the design of molecules with potential antidiabetic activity.

Furthermore, research into Glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonists for the treatment of obesity and type 2 diabetes mellitus has explored a wide variety of chemical structures. The core phenyl structure of this compound can be envisioned as a foundational piece for building more complex molecules that could interact with such biological targets.

Bioorganic and Medicinal Chemistry Investigations

In the broader context of bioorganic and medicinal chemistry, this compound and its derivatives are subjects of investigation for their potential to interact with various biological targets. The electronic properties conferred by the chloro and ethoxy groups, combined with the reactive nitrile functionality, make it an attractive scaffold for generating libraries of compounds for screening against different enzymes and receptors.

The synthesis of quinazoline derivatives remains a significant focus in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and anticonvulsant activities. The general synthetic routes to these compounds often involve intermediates that could be derived from this compound. For example, the transformation of the nitrile group into an amidine, followed by cyclization with a suitable partner, is a common strategy for constructing the quinazoline ring system. The substituents on the benzene (B151609) ring, such as the chloro and ethoxy groups, can then be further modified to optimize the compound's activity and pharmacokinetic properties.

While specific, detailed research findings on the direct biological evaluation of this compound itself are limited in the public domain, its role as a versatile building block ensures its continued importance in the synthesis of novel compounds for pharmaceutical and medicinal chemistry research.

Applications in Agrochemical and Material Science Research

Use in Herbicide and Pesticide Synthesis

The benzonitrile (B105546) moiety is a key structural feature in numerous agrochemicals. Compounds derived from 3-Chloro-4-ethoxybenzonitrile are instrumental as intermediates in the synthesis of modern herbicides and other pesticides, leveraging the reactivity of the nitrile and chloro groups to build complex, biologically active molecules. cymitquimica.com

While direct synthesis pathways for fluorinated herbicides starting from this compound are not extensively detailed in public literature, the synthesis of related compounds highlights its potential role. Fluorinated benzonitriles are critical intermediates in the agrochemical industry for manufacturing crop protection agents. pmarketresearch.com The presence of fluorine in a herbicide can significantly enhance its efficacy and metabolic stability. pmarketresearch.com

The synthesis of advanced herbicides often involves the introduction of fluorine onto an aromatic ring. Common methods include the Halex reaction, which substitutes chlorine atoms with fluorine using a fluoride source like potassium fluoride, and the Balz-Schiemann reaction, which converts aromatic amines to fluorides. ccspublishing.org.cn Given that this compound possesses a chlorine atom, it represents a potential substrate for a Halex-type reaction to produce a fluorinated analogue.

Research has shown that other substituted benzonitriles are key precursors for potent herbicides. For instance, 2,6-difluorobenzonitrile is a starting material for 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, a highly active herbicidal compound. chimia.ch Similarly, a series of novel herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors were synthesized containing a benzonitrile moiety linked to a phenylpyridine structure, demonstrating excellent herbicidal activity against various weeds. mdpi.com

Table 1: Examples of Benzonitrile Derivatives in Herbicide Synthesis

| Precursor Compound | Resulting Herbicide Class/Compound | Key Synthesis Step |

| 2,6-Dichlorobenzonitrile | 5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | Halogen exchange (Halex reaction) followed by conversion to 2-amino-6-fluoro-benzoic acid. chimia.ch |

| 2-Hydroxybenzonitrile Derivatives | Phenylpyridine-containing α-trifluoroanisole derivatives | Synthesis of a diaryl ether linkage followed by further functionalization. mdpi.com |

| 2-Fluoro-5-Formylbenzonitrile | Specialized crop protection agents | Utilized as a critical intermediate for high-value compounds. pmarketresearch.com |

In recent research, isoxazolines, a newer class of insecticides that act on GABA-gated chloride channels, have been synthesized using benzonitrile intermediates. researchgate.net For example, 3-amino-4-chlorobenzonitrile serves as a starting material for highly active isoxazoline insecticides. researchgate.net Furthermore, various benzonitrile derivatives have been synthesized and evaluated for their in vitro antifungal activity against phytopathogens like Fusarium oxysporum. nih.gov

Studies have also explored benzamidine derivatives, synthesized from precursors like 4-cyanobenzyl bromide, which have demonstrated significant in vivo fungicidal efficacy against pathogens such as Colletotrichum lagenarium and Botrytis cinerea. nih.gov Some of these synthesized compounds showed activity superior to the commercial fungicide carbendazim. nih.gov This highlights the potential of nitrile-containing scaffolds, such as this compound, to serve as a basis for developing new antifungal agents.

Role in Dye and Pigment Chemistry

Aryl nitriles are established precursors in the synthesis of various dyes. rsc.org The nitrile group can be hydrolyzed, reduced, or otherwise modified to create chromophoric and auxochromic systems necessary for color.

Azo dyes, which contain the R−N=N−R′ functional group, constitute the largest class of commercial dyes, accounting for 60-70% of all dyes used. wikipedia.org They are synthesized via a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. mdpi.com

While this compound is not a primary amine and thus cannot be directly diazotized, it can be chemically modified to form either the diazo component or the coupling component. For example, reduction of the nitrile group could yield an aminomethyl group, or other transformations could introduce a primary amine onto the aromatic ring. More commonly, it would serve as a precursor to a coupling component. The synthesis of disperse azo dyes often involves aniline (B41778) derivatives as diazo components and various aromatic compounds as couplers. researchgate.net The presence of electron-withdrawing groups, such as the chloro and nitrile groups on the benzonitrile ring, can influence the final color and properties of the dye. researchgate.net Azo disperse dyes are widely used for coloring synthetic fabrics like polyester. nih.gov

Table 2: General Synthesis of Azo Disperse Dyes

| Step | Process | Description |

| 1 | Diazotization | A primary aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C) to form a diazonium salt. mdpi.com |

| 2 | Coupling | The diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542), naphthol, or another aniline derivative. mdpi.com |

The resulting azo dyes from chloro-substituted precursors are valued for their specific hues and fastness properties on synthetic fibers. google.com

The development of functional pigments focuses on creating colorants with properties beyond just aesthetics, such as enhanced durability, specific light absorption/reflection characteristics, or thermal stability. The properties of azo dyes, which can be derived from benzonitrile precursors, are heavily influenced by the substituents on the aromatic rings. mdpi.com

The introduction of groups like chloro and ethoxy, as found in this compound, can tune the electronic properties of the resulting dye molecule. This affects its maximum absorption wavelength (λmax) and can lead to bathochromic (red) or hypsochromic (blue) shifts in color. researchgate.net For example, increasing the electron-withdrawing strength in the azo component can lead to darker colors. researchgate.net These tailored spectral properties are a key aspect of functional dye and pigment design, allowing for the creation of colorants with high molar extinction coefficients and specific shades for advanced applications. mdpi.com

Polymer Chemistry Applications as Monomers or Cross-linking Agents

The nitrile functional group is a key component in several important polymers, most notably nitrile rubber and polyacrylonitrile (PAN). wikipedia.orgslideshare.net The nitrile group is highly polar and can undergo a variety of chemical modifications, making it a valuable functional handle in polymer chemistry. researchgate.net

While this compound is not a standard commodity monomer, its structure allows for potential applications in specialty polymers. The nitrile group can participate in cycloaddition and nucleophilic addition reactions, allowing it to be incorporated into polymer chains or used to modify existing polymers. researchgate.net For example, the trimerization of benzonitriles can form stable 1,3,5-triazine rings, a reaction that could potentially be used to create cross-linked polymer networks with high thermal stability. acs.org

Design of Advanced Polymer Materials

There is currently a lack of specific research data on the use of this compound as a primary building block or monomer in the synthesis of novel polymers. The scientific literature does not provide concrete examples of polymerization reactions involving this compound to create advanced materials with specific functional properties.

Tailoring Material Properties through Chemical Modification

Reaction Mechanisms and Kinetic Studies Involving 3 Chloro 4 Ethoxybenzonitrile

Mechanistic Investigations of Nitrile Group Transformations (e.g., hydrolysis, reduction)

The nitrile group (-C≡N) in 3-chloro-4-ethoxybenzonitrile is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine. The electronic effects of the chloro and ethoxy substituents play a significant role in the kinetics of these reactions.

Hydrolysis: The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions. Both pathways generally involve the initial formation of an amide intermediate, which is then further hydrolyzed.

Under acidic conditions , the reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid, and an ammonium (B1175870) ion. The electron-withdrawing nature of the chloro group and the electron-donating nature of the ethoxy group influence the electron density at the nitrile carbon, thereby affecting the rate of nucleophilic attack. Generally, electron-withdrawing groups facilitate the hydration of nitriles, as confirmed by Hammett plot studies on para-substituted benzonitriles which show a positive slope. researchgate.net

Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. This is followed by protonation of the resulting anion to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.

Reduction: The nitrile group can be reduced to a primary amine (3-chloro-4-ethoxybenzylamine) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The mechanism of reduction with complex metal hydrides like LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group, forming an imine anion intermediate. A second hydride transfer then leads to a dianion, which upon acidic workup, yields the primary amine.

The presence of the chloro and ethoxy groups can influence the rate of reduction. Electron-withdrawing groups generally increase the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack. Conversely, electron-donating groups may decrease the reaction rate.

| Transformation | General Mechanism | Key Intermediates | Influence of Substituents |

| Acidic Hydrolysis | Protonation of nitrogen, nucleophilic attack by water, proton transfers, hydrolysis of amide. | Protonated nitrile, Amide | Electron-withdrawing groups generally accelerate the reaction. |

| Basic Hydrolysis | Nucleophilic attack by hydroxide, formation of imidic acid, tautomerization, hydrolysis of amide. | Imidic acid, Amide | Substituent effects are complex, influencing both nucleophilic attack and subsequent steps. |

| Reduction (e.g., with LiAlH₄) | Nucleophilic addition of hydride ions to the nitrile carbon. | Imine anion, Dianion | Electron-withdrawing groups can increase the rate of hydride attack. |

Ether Cleavage and Formation Reaction Kinetics

The ethoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under stringent conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

The mechanism of acidic ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.orglibretexts.orgopenstax.org In the case of an aryl alkyl ether like this compound, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.org This is because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond, and the sp²-hybridized carbon of the benzene (B151609) ring is not susceptible to Sₙ1 or Sₙ2 reactions.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). The halide ion (e.g., I⁻ or Br⁻) then acts as a nucleophile. For the ethoxy group, the attack will occur at the less hindered ethyl group via an Sₙ2 mechanism, leading to the formation of 3-chloro-4-hydroxybenzonitrile (B1661932) and ethyl iodide or ethyl bromide.

The kinetics of ether cleavage are influenced by the strength of the acid and the nucleophilicity of the halide. The reaction rates generally increase with stronger acids and more nucleophilic halides (HI > HBr > HCl). The electronic effects of the chloro and nitrile groups on the benzene ring are less likely to have a direct and significant impact on the rate of Sₙ2 attack at the ethyl group, which is sterically accessible.

| Reaction | Reagents | Mechanism | Products |

| Ether Cleavage | Strong acids (e.g., HI, HBr) | Sₙ2 | 3-Chloro-4-hydroxybenzonitrile and Ethyl halide |

Aromatic Substitution Reactions: Regioselectivity and Kinetics in the Presence of Chloro and Ethoxy Groups

The ethoxy group (-OEt) is an activating group and an ortho, para-director. Its activating nature stems from the lone pairs of electrons on the oxygen atom, which can be donated to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. This resonance effect outweighs its inductive electron-withdrawing effect.

The chloro group (-Cl) is a deactivating group but is also an ortho, para-director. Its deactivating nature is due to its strong inductive electron-withdrawing effect, which destabilizes the arenium ion intermediate. However, the lone pairs on the chlorine atom can participate in resonance, which directs incoming electrophiles to the ortho and para positions.

In this compound, the two substituents are para to each other. The directing effects of these groups will determine the position of further substitution. The strongly activating and ortho, para-directing ethoxy group will have a dominant influence over the deactivating but also ortho, para-directing chloro group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ethoxy group (positions 3 and 5). Since position 3 is already occupied by the chloro group, the primary site for electrophilic attack will be position 5.

For example, in the nitration of 1-chloro-2-ethoxybenzene (a closely related compound), the major products are formed by substitution at the positions ortho and para to the ethoxy group. youtube.com Computational studies on the nitration of chlorobenzene (B131634) and phenol have shown that the nature of the substituent significantly influences the potential energy surface and the rate-determining step of the reaction. nih.gov

| Substituent | Effect on Reactivity | Directing Effect | Predicted Major Substitution Position(s) on this compound |

| -Cl (Chloro) | Deactivating | ortho, para | - |

| -OEt (Ethoxy) | Activating | ortho, para | Position 5 (ortho to ethoxy and meta to chloro) |

| -CN (Nitrile) | Deactivating | meta | - |

Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Ethoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3-Chloro-4-ethoxybenzonitrile, these calculations would reveal how the interplay of the chloro, ethoxy, and nitrile functional groups influences its chemical behavior.

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. chemrxiv.org A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, a variety of electronic properties can be calculated.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| Ionization Potential | ~8.5 - 9.5 eV | The energy required to remove an electron, suggesting its susceptibility to oxidation. |

| Electron Affinity | ~0.5 - 1.5 eV | The energy released upon gaining an electron, indicating its capacity to be reduced. |

These values are estimations based on similar compounds and would require specific calculations for verification.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the aromatic ring, while the LUMO would likely be concentrated around the electron-withdrawing nitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.0 to -7.0 | Electron donation, electrophilic reactions |

| LUMO | -1.0 to -2.0 | Electron acceptance, nucleophilic reactions |

| HOMO-LUMO Gap | 4.0 to 6.0 | Indicator of chemical stability |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of biological applications, molecular docking and dynamics simulations can predict how this compound might interact with a biological target, such as a protein or enzyme.

Molecular Docking: This computational technique would be used to predict the preferred orientation of this compound when bound to a target protein. The results would provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations could be employed to study the stability and conformational changes of the this compound-protein complex over time. This would provide a more dynamic picture of the interaction.

As there are no specific biological applications of this compound identified in the searched literature, any docking or dynamics study would be purely exploratory.

Structure-Property Relationship (SPR) Predictions using In Silico Methods

In silico methods can be used to predict various physicochemical and pharmacokinetic properties of this compound based on its chemical structure. These predictions are valuable in early-stage drug discovery and materials science.

Table 3: Predicted Physicochemical Properties of this compound using In Silico Methods

| Property | Predicted Value | Method of Prediction |

| LogP (octanol-water partition coefficient) | 2.5 - 3.5 | Group contribution methods |

| Aqueous Solubility | Low | General solubility equations |

| Polar Surface Area | ~50 - 60 Ų | Fragment-based calculations |

These predicted values suggest that this compound is a relatively nonpolar molecule with low water solubility.

Emerging Research Areas and Future Perspectives for 3 Chloro 4 Ethoxybenzonitrile

Green Chemistry Approaches for Sustainable Synthesis